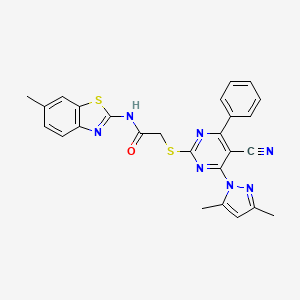
Egfr/her2/TS-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr/her2/TS-IN-2 is a compound that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play a crucial role in cell proliferation, survival, and differentiation. Malfunction of these receptors is often associated with various cancers, particularly breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2/TS-IN-2 involves multiple steps, including the formation of heterocyclic cores. These steps typically require specific reaction conditions such as controlled temperature, pH, and the use of catalysts . The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of automated systems and reactors is common to maintain precise control over the reaction parameters .
化学反応の分析
Types of Reactions
Egfr/her2/TS-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
科学的研究の応用
Egfr/her2/TS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Helps in understanding cell signaling pathways and receptor interactions.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting breast cancer cells that overexpress EGFR and HER2.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用機序
Egfr/her2/TS-IN-2 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival. The compound binds to the kinase domain of the receptors, preventing their activation and subsequent signaling .
類似化合物との比較
Similar Compounds
Lapatinib: Another dual EGFR and HER2 inhibitor used in cancer therapy.
Neratinib: Known for its potent activity against HER2-mutant and EGFR-mutant cells.
Tucatinib: Effective in HER2-amplified breast cancer models.
Uniqueness
Egfr/her2/TS-IN-2 is unique due to its specific targeting of both EGFR and HER2, making it a potent inhibitor of these receptors. Its ability to inhibit thymidylate synthase (TS) further enhances its therapeutic potential, particularly in overcoming resistance to other EGFR and HER2 inhibitors .
特性
分子式 |
C26H21N7OS2 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
2-[5-cyano-4-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H21N7OS2/c1-15-9-10-20-21(11-15)36-26(28-20)29-22(34)14-35-25-30-23(18-7-5-4-6-8-18)19(13-27)24(31-25)33-17(3)12-16(2)32-33/h4-12H,14H2,1-3H3,(H,28,29,34) |
InChIキー |
BXTQVBISDVMYCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=N3)N4C(=CC(=N4)C)C)C#N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


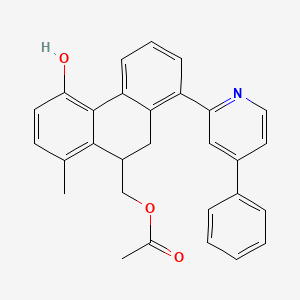

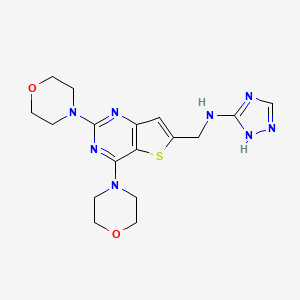
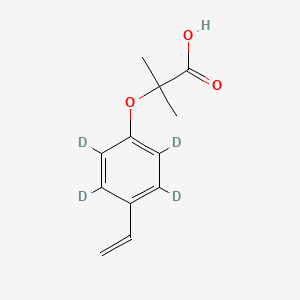
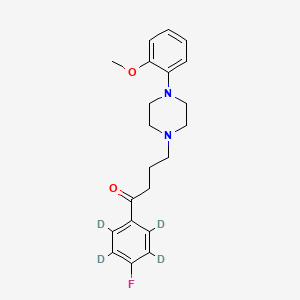
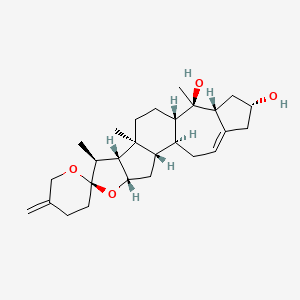
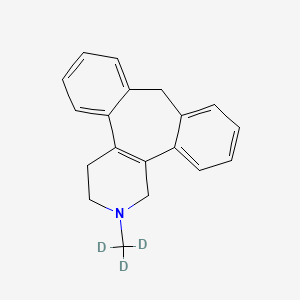

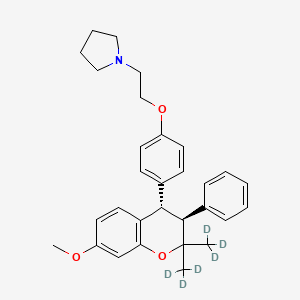
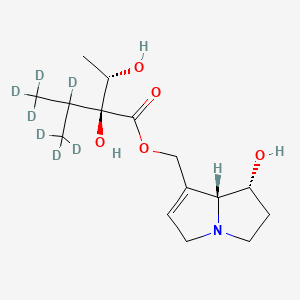
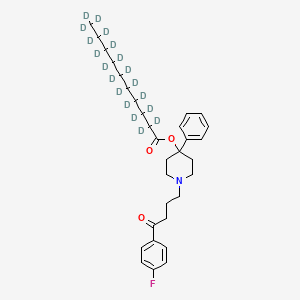
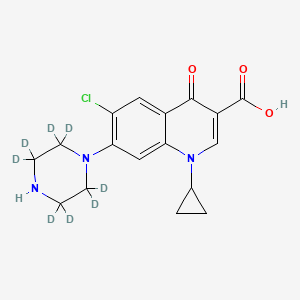

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
